

An In-depth Technical Guide to 15N2-labeled Uridine Monophosphate (UMP)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Uridine 5'-monophosphate-15N2

Cat. No.: B12407899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

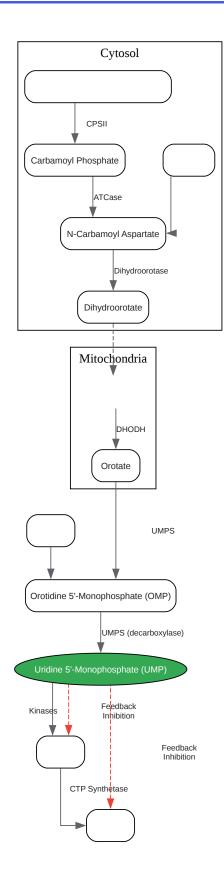
This guide provides a comprehensive overview of the physical and chemical characteristics of 15N2-labeled Uridine Monophosphate (UMP), a crucial tool in metabolic research and drug development. This document details its properties, analytical methodologies for its characterization, and its role in biological pathways, offering a valuable resource for researchers utilizing this stable isotope-labeled compound.

Core Physical and Chemical Characteristics

15N2-labeled UMP is a stable isotope-labeled analog of Uridine Monophosphate, where the two nitrogen atoms in the uracil base are replaced with the heavy isotope ¹⁵N. This labeling provides a distinct mass shift, making it an invaluable tracer in mass spectrometry-based metabolic studies. While many of its physical and chemical properties are comparable to its unlabeled counterpart, the key difference lies in its molecular weight.

Table 1: Physical and Chemical Properties of UMP and 15N2-labeled UMP

Property	Unlabeled UMP	15N2-labeled UMP	Data Source/Citation
Appearance	White to off-white powder/solid	White to off-white powder/solid	[Generic supplier data]
Molecular Formula	C9H13N2O9P	C ₉ H ₁₃ 15N ₂ O ₉ P	[1]
Molecular Weight	324.18 g/mol	326.17 g/mol	[1][2]
Melting Point	202 °C (decomposes)	Not specified, expected to be similar to unlabeled UMP	[2]
Solubility	Soluble in water (50 mg/mL), methanol	Soluble in water (Disodium salt: 100 mM)	[3][4]
рКа	1.0, 6.4, 9.5	Not specified, expected to be very similar to unlabeled UMP	[2]
Storage Conditions	-20°C, protect from light	-20°C, protect from light	[1]


Table 2: Supplier-Specific Data for 15N2-labeled UMP

Supplier	Product Form	Isotopic Purity	Chemical Purity
Cambridge Isotope Laboratories, Inc.	Neat (Individual)	96-98% ¹⁵ N	>98%
Sigma-Aldrich	Disodium salt, solid	≥98 atom % ¹⁵ N	≥95% (CP)

Biological Role and Signaling Pathway

Uridine Monophosphate (UMP) is a central molecule in nucleotide metabolism, serving as the precursor for all pyrimidine nucleotides required for RNA and DNA synthesis.[5] The de novo synthesis of UMP is a fundamental metabolic pathway.

Click to download full resolution via product page

De novo pyrimidine biosynthesis pathway leading to UMP synthesis.[2]

Experimental Protocols Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the chemical purity of 15N2-labeled UMP.

Objective: To separate and quantify UMP from potential impurities.

Materials:

- 15N2-labeled UMP sample
- · HPLC grade water
- · HPLC grade methanol or acetonitrile
- Phosphate buffer (e.g., potassium phosphate, pH 6.0)
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm)

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of methanol or acetonitrile in a phosphate buffer. A common starting point is a low organic concentration (e.g., 5% methanol) ramped up to a higher concentration (e.g., 50% methanol) over 20-30 minutes.
- Standard and Sample Preparation:
 - Accurately weigh and dissolve the 15N2-labeled UMP in the initial mobile phase to a known concentration (e.g., 1 mg/mL).
 - Prepare a series of dilutions to create a calibration curve if quantitative analysis of impurities is required.

HPLC Analysis:

- Equilibrate the C18 column with the initial mobile phase for at least 30 minutes.
- Inject a blank (mobile phase) to ensure a clean baseline.
- Inject the prepared standard solutions and the sample solution.
- Monitor the elution profile at a suitable wavelength, typically around 260 nm for uracilcontaining compounds.

Data Analysis:

- Identify the peak corresponding to UMP based on its retention time compared to a standard.
- Calculate the purity by the area normalization method: Purity (%) = (Area of UMP peak / Total area of all peaks) x 100.[6]

Isotopic Enrichment and Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the isotopic enrichment and molecular weight of 15N2-labeled UMP.

Objective: To determine the accurate mass and the percentage of ¹⁵N incorporation.

Materials:

- 15N2-labeled UMP sample
- Unlabeled UMP standard
- Mass spectrometer (e.g., LC-MS with a high-resolution mass analyzer like TOF or Orbitrap)
- HPLC-grade water and acetonitrile with 0.1% formic acid

Procedure:

- Sample Preparation: Dissolve a small amount of 15N2-labeled UMP and unlabeled UMP in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1-10 μg/mL.
- Mass Spectrometry Analysis:
 - Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
 - Acquire mass spectra in negative ion mode to observe the deprotonated molecule [M-H]-.
 - For unlabeled UMP, the expected m/z for [C₉H₁₂N₂O₉P][−] is approximately 323.03.
 - For 15N2-labeled UMP, the expected m/z for [C₉H₁₂¹⁵N₂O₉P][−] is approximately 325.03.
- Data Analysis:
 - Compare the measured mass of the 15N2-labeled UMP to the theoretical mass to confirm its identity.
 - Determine the isotopic enrichment by analyzing the isotopic distribution of the molecular ion peak. The relative intensities of the M+0, M+1, and M+2 peaks will indicate the percentage of molecules that are unlabeled, singly labeled, and doubly labeled with ¹⁵N, respectively. Specialized software can be used for deconvolution and accurate calculation of isotopic enrichment.[7][8]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

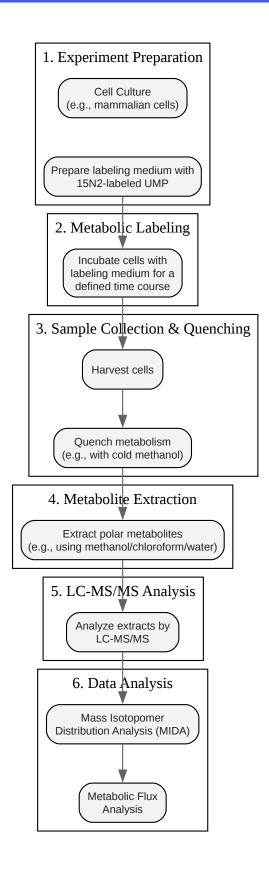
This protocol describes a general approach for the structural confirmation of 15N2-labeled UMP.

Objective: To confirm the molecular structure and the position of the ¹⁵N labels.

Materials:

- 15N2-labeled UMP sample (typically 1-5 mg)
- Deuterated solvent (e.g., D₂O)

• NMR spectrometer equipped with a probe capable of detecting ¹H and ¹⁵N.


Procedure:

- Sample Preparation: Dissolve the 15N2-labeled UMP sample in the deuterated solvent in an NMR tube.
- NMR Data Acquisition:
 - Acquire a ¹H NMR spectrum to observe the proton signals of the ribose and uracil moieties.
 - Acquire a ¹⁵N NMR spectrum. Due to the low gyromagnetic ratio and natural abundance of ¹⁵N, this can be time-consuming. For enriched samples, direct detection is feasible.
 - Alternatively, and more commonly, acquire a 2D ¹H-¹⁵N heteronuclear correlation spectrum (e.g., HSQC or HMQC). This experiment correlates the ¹⁵N nuclei with their directly attached protons.
- Data Analysis:
 - In the ¹H NMR spectrum, the chemical shifts and coupling patterns should be consistent with the structure of UMP.
 - In the ¹H-¹⁵N HSQC/HMQC spectrum, cross-peaks will be observed for the N-H protons of the uracil ring, confirming the location of the ¹⁵N labels. The chemical shifts of the ¹⁵N nuclei can also be determined from this experiment.

Experimental Workflow: 15N Metabolic Tracer Study

15N2-labeled UMP can be used as a tracer to study pyrimidine nucleotide metabolism and its contribution to various cellular processes. The following is a generalized workflow for such a study.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. torontech.com [torontech.com]
- 7. almacgroup.com [almacgroup.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Analytical Methods (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 15N2-labeled Uridine Monophosphate (UMP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407899#physical-and-chemical-characteristics-of-15n2-labeled-ump]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com